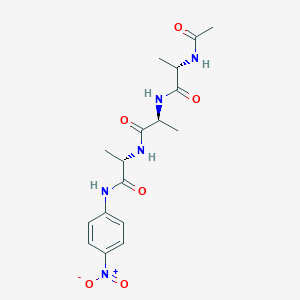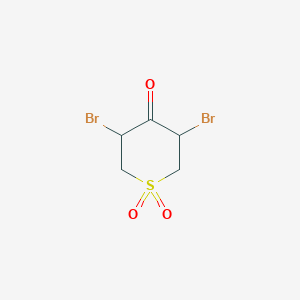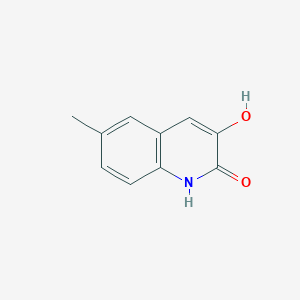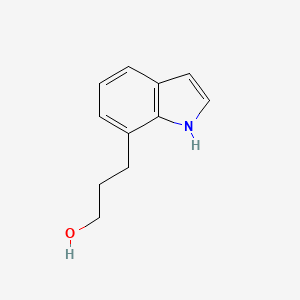
ethyl 3-(1H-indol-7-yl)propanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives, including ethyl 3-(1H-indol-7-yl)propanoate , has been an area of interest due to their diverse biological activities. Researchers have explored various methods to construct indole scaffolds. For instance, the Sonogashira coupling reaction has been employed to synthesize indole derivatives .
Molecular Structure Analysis
The molecular structure of ethyl 3-(1H-indol-7-yl)propanoate consists of an indole nucleus attached to a propanoate group. The indole moiety is a benzopyrrole system with aromatic properties. The compound’s empirical formula is C13H15NO2 .
Chemical Reactions Analysis
- Antiviral Activity : Certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A virus .
- Antimicrobial Activity : Indole derivatives have been investigated for their antibacterial and antifungal properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications Ethyl 3-(1H-indol-7-yl)propanoate and related compounds have been extensively studied for their synthesis and potential pharmacological applications. For instance, a study by Nazir et al. (2018) discussed the synthesis of various indole-based oxadiazole scaffolds, which showed potent inhibition of the urease enzyme. These compounds have potential as therapeutic agents in drug designing programs (Nazir et al., 2018).
Crystal Structure Analysis The crystal structure of compounds related to ethyl 3-(1H-indol-7-yl)propanoate has been a subject of interest in chemical research. Shang et al. (2011) synthesized and analyzed the crystal structure of a similar compound, providing insights into the molecular arrangement and potential applications in crystallography (Shang et al., 2011).
Chemical Transformations for Synthesis Ethyl 3-(1H-indol-7-yl)propanoate derivatives have been used in various chemical transformations. Cucek and Verček (2008) prepared a number of derivatives through heating with polyphosphoric acid, demonstrating the versatility of these compounds in synthetic chemistry (Cucek & Verček, 2008).
Polymorphism in Pharmaceutical Compounds The polymorphic forms of pharmaceutical compounds, including those related to ethyl 3-(1H-indol-7-yl)propanoate, have been studied for their physical and chemical properties. Vogt et al. (2013) characterized two polymorphic forms of a related compound using spectroscopic and diffractometric techniques, highlighting the importance of understanding polymorphism in drug development (Vogt et al., 2013).
Regioselective Synthesis for Biological and Pharmaceutical Applications The regioselective synthesis of compounds structurally similar to ethyl 3-(1H-indol-7-yl)propanoate has been explored for biological and pharmaceutical applications. Kutubi and Kitamura (2011) discussed the efficient synthesis of bis(indol-3-yl) compounds, important for their therapeutic potential (Kutubi & Kitamura, 2011).
Antimicrobial and Antituberculosis Activities Some derivatives of ethyl 3-(1H-indol-7-yl)propanoate have shown promising results in antimicrobial and antituberculosis activities. Mathada et al. (2009) synthesized and tested various compounds for their antibacterial, antifungal, and antituberculosis properties, highlighting their potential in treating infectious diseases (Mathada et al., 2009).
Synthesis and Biological Evaluation in Nuclear Medicine In the field of nuclear medicine, the synthesis and biological evaluation of compounds related to ethyl 3-(1H-indol-7-yl)propanoate have been explored. Abdel-Ghany et al. (2013) synthesized a novel compound and evaluated its potential as an antimicrobial agent and imaging agent in brain SPECT, demonstrating the application in diagnostic imaging and therapy (Abdel-Ghany et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-(1H-indol-7-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-16-12(15)7-6-10-4-3-5-11-8-9-14-13(10)11/h3-5,8-9,14H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNTKXBNFPKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(1H-indol-7-yl)propanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

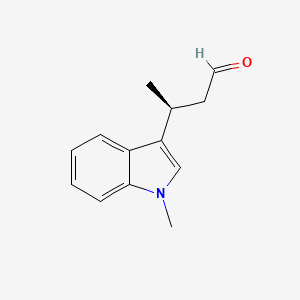
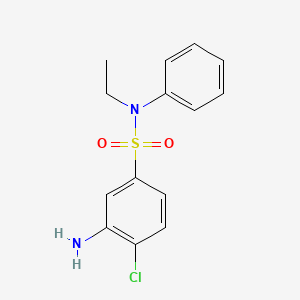
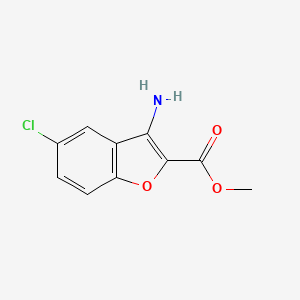
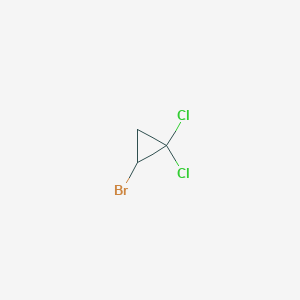

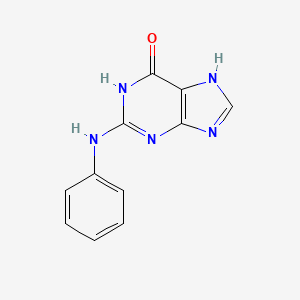
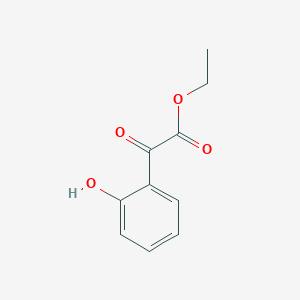
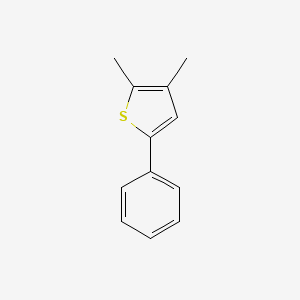
![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)
